![molecular formula C15H18N2O8S2 B14803123 2,5-Pyrrolidinedione, 1,1'-[(1-methylethylidene)bis[thio(1-oxo-2,1-ethanediyl)oxy]]bis-](/img/structure/B14803123.png)
2,5-Pyrrolidinedione, 1,1'-[(1-methylethylidene)bis[thio(1-oxo-2,1-ethanediyl)oxy]]bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Pyrrolidinedione, 1,1’-[(1-methylethylidene)bis[thio(1-oxo-2,1-ethanediyl)oxy]]bis- is a complex organic compound with the molecular formula C15H18N2O8S2 and a molecular weight of 418.44 g/mol . This compound is characterized by its unique structure, which includes two pyrrolidinedione rings connected by a methylethylidene bridge and thioester linkages.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Pyrrolidinedione, 1,1’-[(1-methylethylidene)bis[thio(1-oxo-2,1-ethanediyl)oxy]]bis- typically involves the reaction of 2,5-pyrrolidinedione derivatives with thioester compounds under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to maintain consistent reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
2,5-Pyrrolidinedione, 1,1’-[(1-methylethylidene)bis[thio(1-oxo-2,1-ethanediyl)oxy]]bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioester linkages to thiols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Amides or esters, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,5-Pyrrolidinedione, 1,1’-[(1-methylethylidene)bis[thio(1-oxo-2,1-ethanediyl)oxy]]bis- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 2,5-Pyrrolidinedione, 1,1’-[(1-methylethylidene)bis[thio(1-oxo-2,1-ethanediyl)oxy]]bis- involves its interaction with specific molecular targets, such as enzymes or receptors. The thioester linkages and pyrrolidinedione rings allow it to form stable complexes with these targets, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Pyrrolidinedione, 1-methyl-: Similar structure but with a methyl group instead of the methylethylidene bridge.
2,5-Pyrrolidinedione, 1-ethyl-: Contains an ethyl group instead of the methylethylidene bridge.
Propanoic acid, 3,3’-[(1-methylethylidene)bis(thio)]bis-, 1,1’-bis(2,5-dioxo-1-pyrrolidinyl)ester: Similar thioester linkages but with different substituents.
Uniqueness
The uniqueness of 2,5-Pyrrolidinedione, 1,1’-[(1-methylethylidene)bis[thio(1-oxo-2,1-ethanediyl)oxy]]bis- lies in its specific combination of pyrrolidinedione rings and thioester linkages, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C15H18N2O8S2 |
|---|---|
Peso molecular |
418.4 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethyl]sulfanylpropan-2-ylsulfanyl]acetate |
InChI |
InChI=1S/C15H18N2O8S2/c1-15(2,26-7-13(22)24-16-9(18)3-4-10(16)19)27-8-14(23)25-17-11(20)5-6-12(17)21/h3-8H2,1-2H3 |
Clave InChI |
JRXXDBNEGIEUOL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(SCC(=O)ON1C(=O)CCC1=O)SCC(=O)ON2C(=O)CCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Sec-butyl 2-[(trifluoroacetyl)amino]hexanoate](/img/structure/B14803043.png)
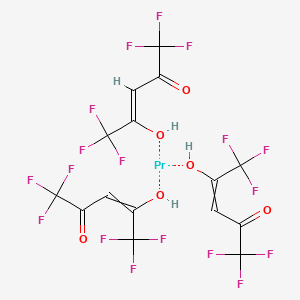
![cis-3-[2-Oxo-2-(3-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid](/img/structure/B14803047.png)
![tert-Butyl octahydro-4H-pyrido[4,3-b][1,4]oxazine-4-carboxylate oxalate](/img/structure/B14803061.png)
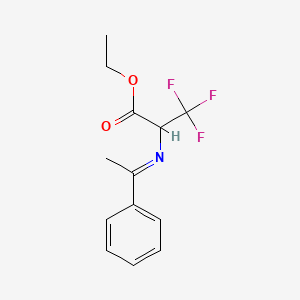
![[(10R,13S)-17-acetyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14803087.png)
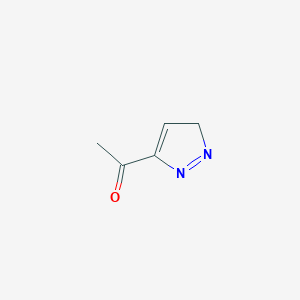

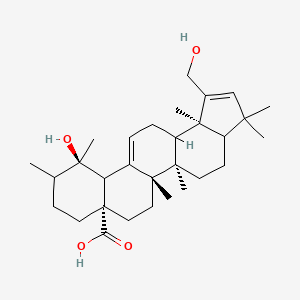
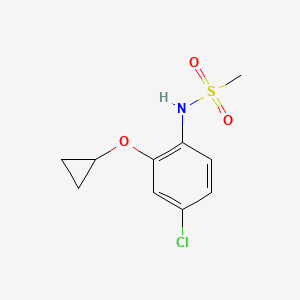
![N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-fluoro-5-nitroaniline](/img/structure/B14803130.png)
![2-[[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene]methyl]benzoic acid](/img/structure/B14803132.png)

![2-Propenamide, N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]-3-(2-furanyl)-](/img/structure/B14803141.png)
